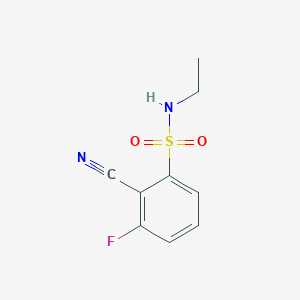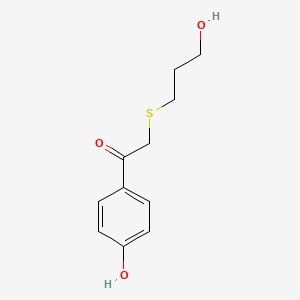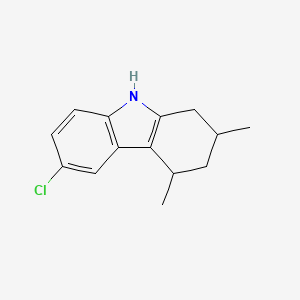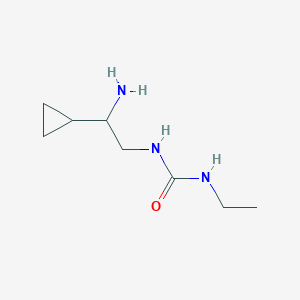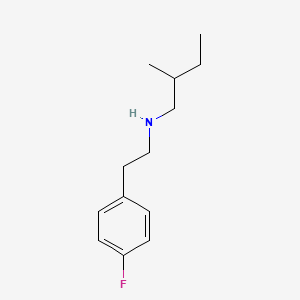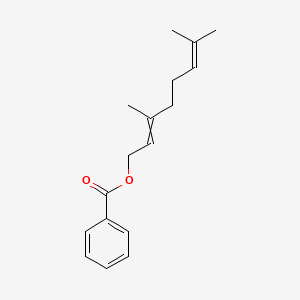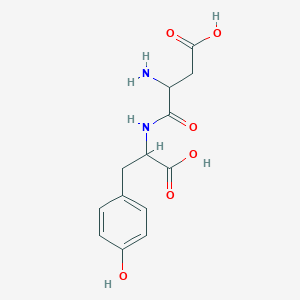
(2-Azidoethyl)diethylmethylazanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azidoethyl)diethylmethylazanium iodide is an organic compound that features an azide group attached to an ethyl chain, which is further bonded to a diethylmethylammonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)diethylmethylazanium iodide typically involves the reaction of diethylmethylamine with an azide source, such as sodium azide, in the presence of an iodide source. One common method involves the use of triphenylphosphine, iodine, and imidazole to convert alcohols directly to azides . The reaction conditions often require stirring the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azidoethyl)diethylmethylazanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution: Sodium azide, triphenylphosphine, iodine, imidazole, DMSO.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-triazoles.
Applications De Recherche Scientifique
(2-Azidoethyl)diethylmethylazanium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other azide-containing compounds and heterocycles. It is also employed in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Applied in materials science for the modification of polymers and the creation of cross-linked polymer networks.
Mécanisme D'action
The mechanism of action of (2-Azidoethyl)diethylmethylazanium iodide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling bioconjugation and labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Azidoethyl)trimethylazanium iodide: Similar structure but with a trimethylammonium ion instead of a diethylmethylammonium ion.
2-Azido-N,N-dimethylethanamine: Contains a dimethylamino group instead of a diethylmethylammonium group.
Uniqueness
(2-Azidoethyl)diethylmethylazanium iodide is unique due to its specific combination of the azide group with the diethylmethylammonium ion
Propriétés
Formule moléculaire |
C7H17IN4 |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
2-azidoethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C7H17N4.HI/c1-4-11(3,5-2)7-6-9-10-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IOIVTSJOPWLOPR-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCN=[N+]=[N-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





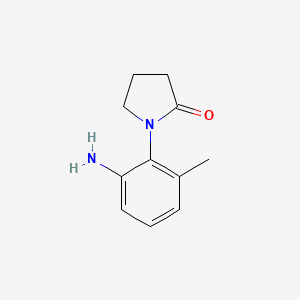
![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
